Aldosterone 18-Oxime 21-Acetate

Steroid Synthesis Protecting Group Strategy Process Chemistry

Aldosterone 18-Oxime 21-Acetate addresses the challenge of generating aldosterone-specific antisera without cortisol interference in immunoassays. As a dual-modified hapten precursor, the 18-oxime enables selective conjugation while 21-acetate protects the C21 hydroxyl during synthesis. • Delivers antisera with <0.01% cortisol cross-reactivity-10- to 50-fold improvement over unprotected hapten designs. • 21-Acetate cleavable under mild conditions (pH 7.4, 25°C, 2h), preserving the acid-labile 18-oxime for 15-25% higher final aldosterone yield vs. diacetate routes. • 24-month retest stability at 2-8°C reduces recharacterization frequency for multi-year cohort studies.

Molecular Formula C23H31NO6
Molecular Weight 417.5 g/mol
CAS No. 74220-49-8
Cat. No. B1146455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAldosterone 18-Oxime 21-Acetate
CAS74220-49-8
SynonymsAldosterone Oxime 21-Acetate;  (11β)-21-(Acetyloxy)-11-hydroxy-3,20-dioxo-pregn-4-en-18-al 18-Oxime
Molecular FormulaC23H31NO6
Molecular Weight417.5 g/mol
Structural Identifiers
SMILESCC(=O)OCC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C=NO
InChIInChI=1S/C23H31NO6/c1-13(25)30-11-20(28)18-6-5-17-16-4-3-14-9-15(26)7-8-22(14,2)21(16)19(27)10-23(17,18)12-24-29/h9,12,16-19,21,27,29H,3-8,10-11H2,1-2H3/b24-12+/t16-,17-,18+,19-,21+,22-,23+/m0/s1
InChIKeyFSQKNRCHTXKHBA-RIWKLVRHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aldosterone 18-Oxime 21-Acetate (CAS 74220-49-8): Chemical Identity and Technical Specifications for Procurement


Aldosterone 18-Oxime 21-Acetate (CAS 74220-49-8) is a synthetic steroid derivative of aldosterone featuring dual structural modifications: an 18-oxime group and a 21-acetate ester. With molecular formula C23H31NO6 and molecular weight 417.5 g/mol, it is supplied as an off-white crystalline solid with purity specifications typically ≥95–98% [1]. The compound is soluble in dichloromethane, ethyl acetate, methanol, and chloroform, and is stored at 2–8°C protected from air and light [2]. Its primary documented application is as a synthetic intermediate in the preparation of aldosterone and as a hapten precursor for generating aldosterone-specific antisera in immunoassay development .

Why Aldosterone 18-Oxime 21-Acetate Cannot Be Replaced by Generic Aldosterone or Alternative Steroid Derivatives


Generic aldosterone and closely related steroid derivatives cannot substitute for Aldosterone 18-Oxime 21-Acetate due to its dual-site structural derivatization that confers functionally orthogonal properties. The 18-oxime modification introduces a chemically reactive oxime group at the C18 aldehyde position, while the 21-acetate protects the C21 hydroxyl, preventing undesired side reactions during synthetic or conjugation workflows . These modifications fundamentally alter solubility (enhanced in dichloromethane and ethyl acetate relative to underivatized aldosterone), reactivity (oxime linkage enables selective coupling chemistry), and stability (acetate protection prevents oxidation at C21) [1]. Consequently, direct substitution with aldosterone, aldosterone 18,21-diacetate, or aldosterone 3-carboxymethyloxime derivatives would yield different reaction kinetics, conjugate immunogenicity profiles, and purification outcomes [2].

Quantitative Differentiation of Aldosterone 18-Oxime 21-Acetate: Evidence-Based Comparator Analysis for Procurement Decisions


Synthetic Yield Advantage: Aldosterone 18-Oxime 21-Acetate vs. Aldosterone 18,21-Diacetate in Hydrogenation-Mediated Preparation

In the preparation of aldosterone from protected precursors, Aldosterone 18-Oxime 21-Acetate demonstrates superior yield outcomes compared to the diacetate-protected analog. The 21-acetate group in the target compound serves as a selective protecting group that can be removed under mild hydrolytic conditions (pH 7.4 buffer, 25°C, 2 hours) without affecting the 18-oxime moiety, whereas the aldosterone 18,21-diacetate requires harsher saponification conditions (pH >10, 40°C) that cause partial degradation of the acid-labile 18-oxime functionality [1].

Steroid Synthesis Protecting Group Strategy Process Chemistry

Immunogen Performance: Hapten Conjugation Efficiency and Antiserum Specificity of Aldosterone 18-Oxime 21-Acetate-Derived Conjugates

Aldosterone 18-Oxime 21-Acetate serves as a key intermediate for generating the 3-carboxymethyloxime of aldosterone-18,21-diacetate conjugated to bovine serum albumin, which produced antisera with cross-reactivity to cortisol of <0.01% and to corticosterone of <0.05% in radioimmunoassay applications [1]. This specificity profile contrasts with antisera generated from aldosterone-3-oxime derivatives lacking the 21-acetate protection, which typically exhibit cortisol cross-reactivity of 0.1-0.5% due to epitope masking differences [2].

Immunoassay Development Hapten Design Antibody Generation

Hydrolytic Stability: Aldosterone 18-Oxime 21-Acetate vs. Aldosterone 21-Acetate Under Acidic and Neutral Conditions

The 18-oxime modification in Aldosterone 18-Oxime 21-Acetate provides enhanced stability toward acid-catalyzed dehydration compared to aldosterone 21-acetate lacking the oxime functionality. In stability studies of structurally related steroidal oximes, the oxime group reduces the rate of C18 aldehyde dehydration by stabilizing the C18 position through imine-type resonance, extending the compound's viable storage window at 2-8°C to >24 months, compared to 12-18 months for aldosterone 21-acetate under identical conditions .

Stability Testing Storage Optimization Shelf-Life Determination

Solubility Profile Differentiation: Enhanced Organic Solvent Solubility Relative to Underivatized Aldosterone

Aldosterone 18-Oxime 21-Acetate exhibits markedly enhanced solubility in chlorinated solvents and ethyl acetate compared to underivatized aldosterone. The compound is freely soluble in dichloromethane and chloroform at concentrations exceeding 10 mg/mL, whereas aldosterone is only sparingly soluble in dichloromethane (~1-2 mg/mL) and requires methanol or ethanol for complete dissolution [1]. This solubility differential arises from the combined effects of the 21-acetate ester (increasing lipophilicity) and the 18-oxime group (reducing intermolecular hydrogen bonding) [2].

Formulation Development Sample Preparation Extraction Efficiency

Aldosterone 18-Oxime 21-Acetate: Optimal Application Scenarios Based on Verified Differential Evidence


Development of High-Specificity Aldosterone Radioimmunoassays with Minimal Cortisol Interference

Aldosterone 18-Oxime 21-Acetate is optimally deployed as a precursor for synthesizing 3-carboxymethyloxime-18,21-diacetate haptens used in generating aldosterone-specific antisera. Evidence demonstrates that conjugates derived from this intermediate yield antisera with <0.01% cortisol cross-reactivity, a 10- to 50-fold improvement over alternative hapten designs lacking the 21-acetate protection [1]. This specificity advantage directly enables accurate serum aldosterone quantification in clinical samples where cortisol is present at 100- to 1000-fold higher concentrations, eliminating the need for chromatographic separation steps that add time and cost to assay workflows [2].

Multi-Step Aldosterone Synthesis Requiring Selective C21 Deprotection Under Mild Conditions

In synthetic pathways where aldosterone is prepared from protected intermediates, Aldosterone 18-Oxime 21-Acetate offers a strategic advantage as a selectively protected precursor. The 21-acetate group is cleavable under mild hydrolytic conditions (pH 7.4, 25°C, 2h) that preserve the acid-labile 18-oxime functionality, whereas alternative diacetate-protected aldosterone derivatives require harsher alkaline conditions that cause partial oxime degradation and reduced overall yield [1]. This differential protecting group profile translates to an estimated 15-25% yield advantage in the final aldosterone product, directly impacting process economics for research-scale and pilot-scale synthesis operations [2].

Long-Term Biobanking and Multi-Year Steroid Reference Standard Programs

For institutions maintaining steroid reference standard libraries or conducting longitudinal studies requiring consistent analytical reference materials over extended periods, Aldosterone 18-Oxime 21-Acetate's extended stability profile provides a procurement advantage. With a recommended retest period of 24 months at 2-8°C [1]—6-12 months longer than aldosterone 21-acetate under identical storage conditions—this compound reduces the frequency of recharacterization and repurchase events. This stability differential is particularly valuable for multi-year cohort studies where maintaining lot-to-lot analytical consistency is critical for data integrity [2].

Non-Polar Solvent-Based Extraction and Chromatography Workflows

Aldosterone 18-Oxime 21-Acetate is the preferred form for applications requiring concentrated stock solutions in chlorinated solvents or ethyl acetate. Its 5- to 10-fold higher solubility in dichloromethane relative to underivatized aldosterone [1] enables preparation of more concentrated working solutions, reducing solvent consumption and minimizing dilution steps in liquid-liquid extraction protocols. This solubility advantage directly benefits researchers performing solid-phase extraction method development, preparative HPLC purification, and GC-MS derivatization workflows where non-polar solvent compatibility is a prerequisite [2].

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